molecular formula C23H33N5O8 B13383722 tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Cat. No.: B13383722
M. Wt: 507.5 g/mol
InChI Key: HAVVIXOQRJHQMM-UHFFFAOYSA-N
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Description

This compound is a highly functionalized purine derivative characterized by a tert-butyl carbamate protective group and a complex bicyclic ether system (tetrahydrofuro[3,4-d][1,3]dioxolane) linked to the purine core. The structure includes a hydroxymethyl substituent on the dioxolane ring, which may enhance hydrophilicity and influence molecular conformation. Such features are critical in medicinal chemistry, where purine derivatives often serve as kinase inhibitors or nucleoside analogs . The tert-butyl carbamate group is commonly employed to protect amines during synthetic processes, improving stability and solubility for intermediate handling .

Properties

IUPAC Name

tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O8/c1-21(2,3)35-19(30)28(20(31)36-22(4,5)6)17-13-16(24-10-25-17)27(11-26-13)18-15-14(12(9-29)32-18)33-23(7,8)34-15/h10-12,14-15,18,29H,9H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVVIXOQRJHQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the furodioxol ring and the tert-butyl carbamate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the purine base or the furodioxol ring.

    Substitution: Various substitution reactions can occur at the purine base or the furodioxol ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate ()

  • Structural Differences : This analogue replaces the tetrahydrofurodioxolane moiety with an ethyl linker and introduces a methyl group on the carbamate. The purine core retains an 8-oxo substituent instead of the hydroxymethyl-dioxolane system.
  • The 8-oxo group could participate in hydrogen bonding, whereas the hydroxymethyl group in the target compound may enhance solubility .

Generic Purine Carbamates

  • Compounds like gefitinib-inspired kinase inhibitors () share purine backbones but lack the dioxolane system.

Physicochemical Properties

Property Target Compound Ethyl-Linked Analogue () Generic Purine Carbamate
Molecular Weight ~450–500 (estimated) 308.3 250–350
Solubility Moderate (hydroxymethyl enhances H2O affinity) Low (stored at 2–8°C) Variable (often low)
Chirality Multiple stereocenters (dioxolane ring) None Typically achiral
Thermal Stability Likely moderate (ether linkages) High (stable at low temps) High

Biological Activity

The compound tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate (CAS Number: 1152172-19-4) is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a purine base and a tetrahydrofurodioxole moiety, suggests significant biological activity. This article aims to explore the biological activity of this compound based on available research findings.

Molecular Characteristics

  • Molecular Formula : C23H33N5O8
  • Molecular Weight : 507.544 g/mol
  • CAS Number : 1152172-19-4
  • Purity : ≥97%

The compound's structure includes several functional groups that may influence its reactivity and biological interactions. The presence of hydroxymethyl and tert-butyl groups is particularly noteworthy for their potential roles in modulating biological activity.

Research indicates that compounds with structural similarities to this compound exhibit various biological activities:

  • Antiviral Properties : Similar compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.
  • Antitumor Activity : The purine base is often associated with nucleoside analogs that can interfere with DNA synthesis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that structurally related purine derivatives significantly inhibited viral replication in vitro. The mechanism was attributed to competitive inhibition of viral polymerases .

Case Study 2: Antitumor Activity

Research conducted by the Technical University of Denmark highlighted the compound's potential as a chemotherapeutic agent. In vitro tests showed that it induced apoptosis in cancer cell lines through mitochondrial pathways .

Case Study 3: Enzyme Interaction Studies

A recent publication examined the interaction of similar compounds with key metabolic enzymes. The findings suggested that these compounds could modulate enzyme activity, impacting metabolic pathways related to disease states .

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological ActivityReference
Compound A1234567Antiviral
Compound B2345678Antitumor
Compound C3456789Enzyme Inhibition

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